17alpha-Cyanomethyl-19-nortestosterone

Microbial biotransformation Steroid metabolism Progestin pharmacology

This compound is the sole 9,10-dihydro analog of dienogest, lacking the Δ9(10) double bond. This structural switch redirects metabolism exclusively toward 5α-hydrogenation with zero competing aromatization—making it the only valid substrate for 5α-reductase kinetic assays where dienogest fails. As Dienogest EP Impurity F, it is a mandatory pharmacopoeial reference standard for HPLC purity testing of dienogest API and finished dosage forms. Procure this specific compound to ensure regulatory compliance and experimental validity.

Molecular Formula C₂₀H₂₇NO₂
Molecular Weight 313.4 g/mol
CAS No. 67473-36-3
Cat. No. B033354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17alpha-Cyanomethyl-19-nortestosterone
CAS67473-36-3
SynonymsSTS 384;  STS 528;  17α-Cyanomethyl-17β-hydroxyestr-4-en-3-one;  (17α)-17-Hydroxy-3-oxo-19-norpregn-4-ene-21-nitrile
Molecular FormulaC₂₀H₂₇NO₂
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20+/m0/s1
InChIKeyMGEXGMZKAAFZNS-JBKQDOAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17alpha-Cyanomethyl-19-nortestosterone (CAS 67473-36-3): A Distinct 9,10-Dihydro Analog of Dienogest for Progestin Research & Impurity Profiling


17alpha-Cyanomethyl-19-nortestosterone is a synthetic 19-nortestosterone derivative bearing a cyanomethyl substituent at the 17α position. It is the 9,10-dihydro analog of the clinically used progestin dienogest (STS 557), lacking the Δ9(10) double bond [1]. This structural difference fundamentally alters its metabolic fate and receptor interaction profile. The compound is listed as Dienogest EP Impurity F and is also recognized as a metabolite of norethindrone, making it a critical reference standard for pharmaceutical quality control and a unique tool for steroid metabolism studies [2].

Why 19-Nortestosterone Derivatives Are Not Interchangeable: The Critical Impact of the 9(10) Double Bond on Metabolic Fate and Receptor Binding


The Δ9(10) double bond present in dienogest but absent in 17alpha-cyanomethyl-19-nortestosterone acts as a molecular switch that completely redirects enzymatic reduction: dienogest resists 5α-hydrogenation and undergoes aromatization, whereas the 9,10-dihydro analog is exclusively 5α-reduced [1]. Even subtle structural changes among 19-nortestosterone derivatives produce non-overlapping receptor selectivity profiles, with the 9-ene modification altering both progesterone and androgen receptor binding affinities [2]. Consequently, dienogest cannot substitute for the target compound in experiments requiring a 5α-reductase substrate, a defined 9,10-dihydro scaffold, or a specific impurity marker, making compound-specific procurement essential.

17alpha-Cyanomethyl-19-nortestosterone Quantitative Differentiation Evidence: Head-to-Head Comparisons with Dienogest and 19-Nortestosterone


Metabolic Pathway Divergence: Exclusive 5α-Hydrogenation vs. Aromatization Dictates Downstream Metabolite Profiles

When incubated with Mycobacterium smegmatis, 17alpha-cyanomethyl-19-nortestosterone was transformed exclusively to four 5α-hydrogenated metabolites: 17α-cyanomethyl-17-hydroxy-5α-estran-3-one, 17α-cyanomethyl-17-hydroxy-5α-1-estren-3-one, 17α-cyanomethyl-5α-estrane-3α,17-diol, and 17α-cyanomethyl-5α-estrane-3β,17-diol. In direct contrast, the 9-ene analog dienogest (STS 557) yielded predominantly ring A-aromatized products—17α-cyanomethyl-1,3,5(10),9(11)-estratetraene-3,17-diol and its 3-methyl ether—with no 5α-reduced metabolites detected [1].

Microbial biotransformation Steroid metabolism Progestin pharmacology

Hepatic Microsomal Transformation Rate: Rank-Order Clearance Differentiates 9,10-Dihydro from 9-Ene Progestins

In female rat liver microsomal preparations, 17alpha-cyanomethyl-19-nortestosterone exhibited a higher transformation rate than its 9-ene analog dienogest (STS 557), establishing the rank order: 19-nortestosterone (highest rate) > 17alpha-cyanomethyl-19-nortestosterone (intermediate) > dienogest (lowest rate). The 9(10) double bond thus confers significant metabolic stability against microsomal enzymes [1].

Hepatic metabolism Steroid clearance Rat liver microsomes

Progesterone Receptor Binding Affinity Profile: No Gain-of-Function Over Dienogest Confirmed by Structure-Activity Class Data

Competitive binding assays using rabbit uterus cytosol demonstrate that dienogest (STS 557) exhibits a progesterone receptor binding affinity approximately 20% that of progesterone [1]. A systematic endocrinologic profiling of 10 chemically prepared dienogest analogs—including the 9,10-dihydro compound 17alpha-cyanomethyl-19-nortestosterone—found that no analog displayed increased progestational activity relative to the parent compound [2]. Therefore, the target compound does not act as a prodrug requiring metabolic activation for progestational effects.

Progesterone receptor Receptor binding Progestin screening

Unique 5α-Reduced Metabolite Standards: Four Reference Compounds Unobtainable from Dienogest Fermentation

Microbial transformation of 17alpha-cyanomethyl-19-nortestosterone yields four structurally characterized 5α-reduced metabolites—17α-cyanomethyl-17-hydroxy-5α-estran-3-one, 17α-cyanomethyl-17-hydroxy-5α-1-estren-3-one, 17α-cyanomethyl-5α-estrane-3α,17-diol, and 17α-cyanomethyl-5α-estrane-3β,17-diol—none of which are produced from dienogest (STS 557) due to the 9(10) double bond blocking 5α-hydrogenation [1]. These metabolites serve as authentic reference standards for analytical method development and doping control, as they represent unique exposure markers specific to 9,10-dihydro progestins.

Reference standards Metabolite identification LC-MS/MS method development

17alpha-Cyanomethyl-19-nortestosterone: Priority Research and Industrial Application Scenarios


5α-Reductase Enzyme Assay Development Using a Selective Substrate

Because 17alpha-cyanomethyl-19-nortestosterone undergoes exclusive 5α-hydrogenation with no competing aromatization, it serves as an ideal model substrate for 5α-reductase kinetic assays. Unlike dienogest, which resists 5α-reduction, this compound enables clean Michaelis-Menten measurements without pathway interference [1].

Dienogest Pharmaceutical Impurity Profiling and Pharmacopoeial Compliance

As Dienogest EP Impurity F (CAS 67473-36-3), this compound is a mandatory reference standard for HPLC purity testing of dienogest active pharmaceutical ingredient and finished dosage forms. Its distinct chromatographic retention time and UV spectrum permit accurate quantification at pharmacopoeial specification limits [1].

Progestin Structure-Activity Relationship (SAR) Studies Isolating the Δ9(10) Double Bond Contribution

The 9,10-dihydro vs. 9-ene structural pair (17alpha-cyanomethyl-19-nortestosterone vs. dienogest) forms a minimal perturbation series that enables medicinal chemists to deconvolve the specific contributions of the Δ9(10) double bond to receptor binding affinity, metabolic stability, and in vivo potency [2][3].

Anti-Doping Metabolite Reference Standard Synthesis via Microbial Biotransformation

The four unique 5α-reduced metabolites generated from this compound are structurally distinct from any dienogest-derived metabolite, making them essential reference materials for GC-MS and LC-MS/MS method development in sports drug testing programs [1].

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